molecular formula C12H10O4 B142456 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin CAS No. 3779-03-1

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

Cat. No. B142456
Key on ui cas rn: 3779-03-1
M. Wt: 218.2 g/mol
InChI Key: BUNGCZLFHHXKBX-UHFFFAOYSA-N
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Patent
US04129576

Procedure details

The process of claim 1, in which the 2,3-dihydroxanthotoxol of step 4 is methylated with dimethyl sulfate to form 2,3-dihydroxanthotoxin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2[CH:6]=[C:7]3[C:13](=[C:14]([OH:15])[C:4]=2[O:3][CH2:2]1)[O:12][C:10](=[O:11])[CH:9]=[CH:8]3.S(OC)(O[CH3:20])(=O)=O>>[CH3:20][O:15][C:14]1[C:4]2[O:3][CH2:2][CH2:1][C:5]=2[CH:6]=[C:7]2[CH:8]=[CH:9][C:10]([O:12][C:13]=12)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2=C1C=C3C=CC(=O)OC3=C2O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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